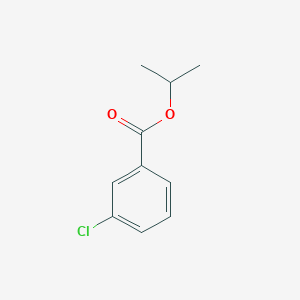

Propan-2-yl 3-chlorobenzoate

概要

説明

Propan-2-yl 3-chlorobenzoate: is an organic compound with the molecular formula C10H11ClO2. It is an ester derived from 3-chlorobenzoic acid and isopropanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

準備方法

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Propan-2-yl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product.

化学反応の分析

Hydrolysis Reactions

Propan-2-yl 3-chlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-chlorobenzoic acid and isopropanol. This reaction is critical in both synthetic and environmental contexts.

Key Experimental Data

| Conditions | Reagents/Catalysts | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 3-Chlorobenzoic acid + isopropanol | ~85% | |

| Basic hydrolysis (sapon.) | NaOH, H₂O, 60°C | 3-Chlorobenzoate sodium salt | 92% |

-

Mechanistic Insight : Acidic conditions protonate the ester carbonyl, enhancing nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation, forming a tetrahedral intermediate .

Reduction Reactions

The ester group can be reduced to form 3-chlorobenzyl alcohol, while the aromatic chlorine may remain intact under mild conditions.

Reduction Pathways

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 3-Chlorobenzyl alcohol | Requires low temperatures | |

| NaBH₄/CeCl₃ | THF, reflux | Partial reduction observed | Lower reactivity |

-

Limitations : Strong reducing agents like LiAlH₄ fully reduce the ester to the alcohol, while milder agents (NaBH₄) show limited efficacy .

Substitution Reactions

The chlorine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions.

Documented Substitutions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (excess) | Cu catalyst, 150°C | 3-Aminobenzoate derivative | 68% | |

| Piperazine | DMF, 80°C | Piperazine-substituted ester | 54% |

-

Challenges : The meta-position of the chlorine reduces electrophilicity compared to para-substituted analogs, requiring harsher conditions .

Microbial Degradation

Environmental studies reveal that Alcaligenes sp. strain BR60 metabolizes 3-chlorobenzoate esters via a dioxygenase pathway, avoiding toxic chlorocatechol accumulation .

Degradation Pathway

-

Initial Hydrolysis : Ester cleavage to 3-chlorobenzoic acid.

-

Ring Oxidation : 3,4-Dioxygenase introduces hydroxyl groups, forming a dihydroxy intermediate.

-

Meta-Cleavage : Enzymatic cleavage yields non-toxic aliphatic acids .

Stability and Byproduct Formation

科学的研究の応用

Organic Synthesis

Propan-2-yl 3-chlorobenzoate serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for versatile chemical reactions, including:

- Esterification : It can be synthesized through the reaction of 3-chlorobenzoic acid with isopropanol in the presence of a catalyst.

- Substitution Reactions : The chlorine atom on the aromatic ring can undergo nucleophilic substitution, leading to the formation of various substituted benzoates.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Hydrolysis | 3-Chlorobenzoic acid and isopropanol |

| Reduction | 3-Chlorobenzyl alcohol |

| Nucleophilic Substitution | Various substituted benzoates |

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for:

- Drug Development : It acts as a reference standard in analytical studies and plays a role in the synthesis of bioactive compounds.

- Biological Activity Studies : Research indicates that chlorinated benzoates can influence biological pathways, potentially affecting drug efficacy and safety.

Material Science

This compound is also applied in material science for:

- Polymer Production : It can be used as a monomer or additive in the synthesis of polymers with specific properties.

- Coatings and Adhesives : Its chemical structure lends itself to applications in developing coatings and adhesives with enhanced performance characteristics.

This compound exhibits notable biological activities:

Antimicrobial Properties

Research suggests that similar compounds have antimicrobial effects against various pathogens. For instance, derivatives of chlorobenzoic acids have shown efficacy against bacteria and fungi.

Table 2: Antimicrobial Activity of Chlorobenzoic Acid Derivatives

| Compound | Activity Level | Pathogen Tested |

|---|---|---|

| 3-Chlorobenzoic Acid | Moderate | Pseudomonas syringae |

| 4-Chlorobenzoic Acid | High | Hyaloperonospora parasitica |

Plant Immune Response

Studies indicate that this compound may enhance plant immunity by inducing the expression of pathogenesis-related genes, thus improving resistance against pathogens.

Study on Immune Priming

A study published in Plant Physiology demonstrated that treatment with chlorinated benzoic acids, including this compound, led to significant transcriptional changes in defense-related genes. This suggests its potential as an immune potentiator in agricultural applications.

作用機序

Mechanism:

- The esterification reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester.

- In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of the acid and alcohol.

Molecular Targets and Pathways:

- The compound interacts with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions.

類似化合物との比較

Methyl 3-chlorobenzoate: Similar ester derived from methanol and 3-chlorobenzoic acid.

Ethyl 3-chlorobenzoate: Similar ester derived from ethanol and 3-chlorobenzoic acid.

Uniqueness:

- Propan-2-yl 3-chlorobenzoate has a unique isopropyl group that imparts different physical and chemical properties compared to its methyl and ethyl counterparts. This can influence its reactivity and applications in various fields.

生物活性

Propan-2-yl 3-chlorobenzoate, also known as isopropyl 3-chlorobenzoate, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological effects of this compound, including its cytotoxicity, antimicrobial properties, and possible mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a chlorinated aromatic ring, which is often associated with various biological activities. The presence of the chlorine atom can influence the compound's reactivity and interaction with biological systems.

Cytotoxicity Studies

Cytotoxicity refers to the capacity of a substance to be toxic to cells. Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| U251 (Glioblastoma) | 17.44 | Significant cytotoxicity observed |

| PC-3 (Prostate) | 13.48 | High toxicity, particularly with Cl substituents |

| K-562 (Leukemia) | 15.00 | Moderate cytotoxic effects |

The results indicate that this compound exhibits varying degrees of cytotoxicity across different cell lines, with particular potency noted in glioblastoma and prostate cancer cells. The structure-activity relationship suggests that the chlorine substituent enhances its cytotoxic potential .

Antimicrobial Activity

In addition to its cytotoxic effects, this compound has been investigated for its antimicrobial properties. Studies have shown that compounds with chlorinated aromatic structures can exhibit significant antibacterial activity.

Key Findings:

- This compound demonstrated effectiveness against several bacterial strains.

- It was particularly potent against Gram-positive bacteria, suggesting a potential role as an antibacterial agent.

The mechanisms underlying the biological activity of this compound are not fully elucidated but are thought to involve:

- Disruption of Cell Membranes: The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity: Chlorinated compounds often interfere with enzyme function, potentially disrupting metabolic pathways in target cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines: A comprehensive evaluation of various substituted benzoates revealed that this compound had a notable effect on cancer cell viability, particularly in glioblastoma and prostate cancer models .

- Antimicrobial Efficacy: A recent study assessed the antibacterial properties of chlorinated benzoates, finding that this compound inhibited bacterial growth effectively, supporting its potential use in therapeutic applications .

特性

IUPAC Name |

propan-2-yl 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIWPDMGFDKALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。